2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the second position and a nitro group at the seventh position on the naphthalenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one under controlled conditions. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8FNO3 |
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Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-fluoro-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 |
InChI Key |
BIAFEWDBCWEPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1F |
Origin of Product |
United States |
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